molecular formula C19H23N5O4 B2796836 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034319-21-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2796836
CAS No.: 2034319-21-4
M. Wt: 385.424
InChI Key: UKWZWGYGKZVECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS# 2034319-21-4) is a high-purity chemical reagent with a molecular formula of C19H23N5O4 and a molecular weight of 385.42 g/mol . This carboxamide derivative is synthetically designed for advanced pharmaceutical and biochemical research, featuring a distinct molecular architecture that combines a benzo[1,3]dioxole moiety linked via a methylene group to a pyrrolidine-1-carboxamide core, which is further functionalized with a (6-(dimethylamino)pyrazin-2-yl)oxy substituent . Compounds within this structural class have demonstrated significant research value as potential inhibitors of specific enzymatic targets . For instance, structurally related N-substituted carboxamides have been investigated and described in patent literature as potent and selective inhibitors of plasma kallikrein, a serine protease involved in inflammatory pathways and coagulation cascades . This suggests potential research applications for this compound in exploring therapies for hereditary angioedema, inflammation, and other kallikrein-mediated disorders . Furthermore, the structural motif of the benzodioxole group is frequently encountered in central nervous system (CNS) active compounds, as it can enhance metabolic stability and influence blood-brain barrier penetration . The integration of a pyrazine ring, a common pharmacophore in drug discovery, further contributes to the molecule's ability to engage in key hydrogen bonding interactions within biological targets . The specific mechanism of action for this compound is an area of active investigation, but its design implies a capacity for targeted protein interaction, making it a valuable tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and probing novel biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access detailed computational properties for this molecule, including an InChI key of UKWZWGYGKZVECE-UHFFFAOYSA-N and an XLogP3 value of 1.4, to support in-silico modeling and experimental design .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-23(2)17-9-20-10-18(22-17)28-14-5-6-24(11-14)19(25)21-8-13-3-4-15-16(7-13)27-12-26-15/h3-4,7,9-10,14H,5-6,8,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWZWGYGKZVECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituted Pyrrolidine Carboxamides with Heterocyclic Linkers

Compound Name Core Structure Heterocyclic Substituent Key Functional Groups Potential Applications
Target Compound Pyrrolidine carboxamide 6-(dimethylamino)pyrazin-2-yl Benzodioxole, dimethylamino Kinase inhibition (hypothesized)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide Pyrrolidine carboxamide 6-ethyl-5-fluoropyrimidin-4-yl Benzodioxole, ethyl, fluorine Undisclosed (structural analog)
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Pyrrolidine carboxamide Pyrazolo[1,5-a]pyrimidinyl Difluorophenyl, hydroxyl TRK inhibitor (cancer therapy)

Key Observations :

  • The target compound’s pyrazine ring with a dimethylamino group contrasts with the pyrimidine in (ethyl/fluorine) and the pyrazolopyrimidine in (difluorophenyl). Pyrazine’s electron-rich nature may improve binding to kinase ATP pockets, while dimethylamino could enhance solubility versus ethyl/fluorine groups, which may increase lipophilicity .
  • The absence of fluorine in the target compound might reduce off-target toxicity compared to fluorinated analogs .

Benzodioxole-Containing Scaffolds

Compound Name Core Structure Linked Moieties Biological Activity
Target Compound Pyrrolidine carboxamide Pyrazine-dimethylamino Hypothesized kinase inhibition
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide Pyrimidine-acetamide Isoindolinone-dioxopiperidine Kinase inhibition (ALK/Cereblon)
D-19: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide Pyrrole carboxamide Pyridinone-methyl Undisclosed (structural diversity)
5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Dihydropyrazole tert-Butyl Anticonvulsant activity

Key Observations :

  • The benzodioxole group is a versatile pharmacophore, appearing in anticonvulsants (e.g., ) and kinase-targeting molecules (e.g., ). Its role in the target compound may involve π-π stacking or hydrophobic interactions .
  • The pyrrole core in and dihydropyrazole in demonstrate that benzodioxole adapts to diverse scaffolds, but the target compound’s pyrrolidine-carboxamide backbone may offer conformational rigidity beneficial for enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

  • Methodology : The compound can be synthesized via multi-step reactions, including coupling of benzo[d][1,3]dioxole derivatives with pyrazine-based intermediates. A common approach involves using carbodiimide coupling agents (e.g., DCC) to activate carboxylic acids for amide bond formation . Purification via column chromatography (silica gel) or preparative HPLC is critical. Purity is validated using TLC (Rf comparison) and quantitative NMR (qNMR) to assess impurity levels below 1% .

Q. How is the molecular structure confirmed, and what spectroscopic techniques are essential?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms the molecular formula, while 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HSQC) resolves stereochemistry and connectivity. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}). X-ray crystallography may be used for absolute configuration determination if crystals are obtainable .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology : Use target-specific assays (e.g., enzyme inhibition for kinases or proteases) at concentrations ranging from 1 nM to 10 µM. For receptor binding, radioligand displacement assays (e.g., 3^3H-labeled competitors) with IC50_{50} calculations are standard. Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazine-pyrrolidine coupling step?

  • Methodology : Screen catalysts (e.g., DMAP or HOBt) to enhance coupling efficiency. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. RT) significantly impact yields. Use Design of Experiments (DoE) to identify optimal molar ratios of reagents (e.g., 1.2:1.0 amine:acid chloride) . Kinetic monitoring via in-situ FTIR or LC-MS tracks intermediate formation .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Assess compound stability in assay buffers (HPLC-MS monitoring) to rule out degradation artifacts. Consider off-target effects via kinome-wide profiling or chemoproteomics .

Q. How can structure-activity relationships (SAR) be explored for the dimethylamino-pyrazine moiety?

  • Methodology : Synthesize analogs with modified pyrazine substituents (e.g., -NMe2_2 vs. -OMe or -CF3_3) and compare bioactivity. Molecular docking (AutoDock Vina) predicts binding poses in target proteins (e.g., kinases). Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. What computational methods predict metabolic stability and toxicity profiles?

  • Methodology : Use in silico tools like SwissADME for metabolic site prediction (e.g., CYP450 oxidation of pyrrolidine). MD simulations (AMBER) assess conformational stability in aqueous vs. lipid membranes. Toxicity is preliminarily screened via ProTox-II for hepatotoxicity alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.